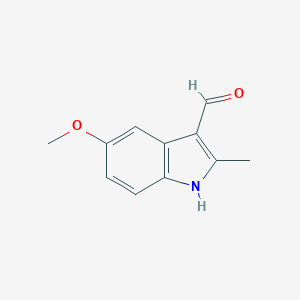

5-Metoxí-2-metil-1H-indol-3-carbaldehído

Descripción general

Descripción

Synthesis Analysis

The synthesis of indole derivatives like 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde often involves nucleophilic substitution reactions. For example, 1-Methoxy-6-nitroindole-3-carbaldehyde has been used as a versatile electrophile in regioselective reactions at the 2-position with various nucleophiles, leading to the formation of trisubstituted indole derivatives, which suggests a pathway for synthesizing similar compounds (Yamada et al., 2009). Other synthetic approaches involve the use of different indole carbaldehydes as starting materials in reactions that enable the introduction of various substituents into the indole core.

Molecular Structure Analysis

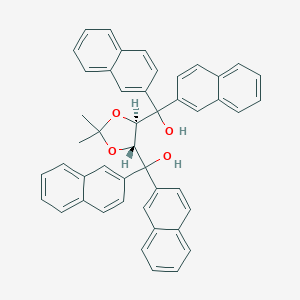

The molecular structure of indole derivatives, including 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde, is characterized by the presence of an indole core, which is a fused pyrrole and benzene ring. Substituents like methoxy and methyl groups significantly influence the electronic and steric properties of the molecule. For instance, the crystal structure analysis of similar compounds reveals how substituents affect molecular conformation and intermolecular interactions (Ali et al., 2005).

Chemical Reactions and Properties

Indole derivatives participate in various chemical reactions, including nucleophilic substitutions, cycloadditions, and electrophilic substitutions. The functional groups present, such as the carbaldehyde, offer reactive sites for these transformations. For example, the Vilsmeier reaction has been employed to convert the 3-carbaldehyde group into different functional groups, demonstrating the versatility of indole derivatives in organic synthesis (Acheson et al., 1979).

Aplicaciones Científicas De Investigación

Actividad antiviral

Los derivados del indol, incluido el 5-Metoxí-2-metil-1H-indol-3-carbaldehído, se han estudiado por sus posibles propiedades antivirales. Los compuestos con el núcleo indol han mostrado actividad inhibitoria contra varios virus, incluidos los virus de la influenza A y el virus Coxsackie B4 . La capacidad del andamiaje indol para unirse con alta afinidad a múltiples receptores lo convierte en un candidato valioso para el desarrollo de nuevos agentes antivirales.

Actividad antiinflamatoria

La estructura del indol también está asociada con efectos antiinflamatorios. Los investigadores han sintetizado varios derivados del indol para evaluar las actividades farmacológicas, incluidas las propiedades antiinflamatorias . Esta aplicación es significativa en el desarrollo de tratamientos para afecciones caracterizadas por la inflamación.

Actividad anticancerígena

Los derivados del indol se están explorando cada vez más por su papel en el tratamiento del cáncer. Se han aplicado como compuestos biológicamente activos para atacar las células cancerosas, mostrando promesa en el tratamiento de varios tipos de cáncer . El núcleo indol puede ser parte de moléculas de fármacos sintéticos que se dirigen a vías específicas involucradas en la proliferación de células cancerosas.

Actividad antimicrobiana

El potencial antimicrobiano de los derivados del indol es otra área de interés. Estos compuestos se han probado contra un amplio espectro de patógenos microbianos, proporcionando una base para nuevos fármacos antimicrobianos . La diversidad estructural de los compuestos basados en indol permite el direccionamiento de diferentes mecanismos microbianos.

Actividad antituberculosa

Los derivados del indol han mostrado actividad contra Mycobacterium tuberculosis, la bacteria responsable de la tuberculosis. Los derivados derivados del indol se han investigado por su actividad antituberculosa in vitro, ofreciendo una vía para nuevos agentes terapéuticos contra esta enfermedad infecciosa .

Aplicaciones sintéticas

This compound: se emplea en varias aplicaciones sintéticas, como la preparación de indolquinoxalinas mediante reacciones de condensación y alquilindoles mediante alquilación reductora catalizada por Ir . También sirve como reactivo en reacciones de arilación utilizando un catalizador de acetato de paladio, destacando su versatilidad en la síntesis orgánica.

Mecanismo De Acción

Target of Action

5-Methoxy-2-methyl-1H-indole-3-carbaldehyde, as an indole derivative, has been shown to be an effective inhibitor of the chlorinating activity of myeloperoxidase (MPO) . MPO is a peroxidase enzyme most abundantly present in neutrophil granulocytes and is involved in the body’s response to oxidative stress .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological activities . This compound may interact with its target, MPO, leading to inhibition of its chlorinating activity .

Biochemical Pathways

Given its inhibitory effect on mpo, it may impact pathways related to oxidative stress and inflammation .

Result of Action

Its inhibitory effect on mpo suggests it may have anti-inflammatory effects .

Safety and Hazards

Propiedades

IUPAC Name |

5-methoxy-2-methyl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-10(6-13)9-5-8(14-2)3-4-11(9)12-7/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDXXXECBTWLZSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390177 | |

| Record name | 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6260-86-2 | |

| Record name | 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

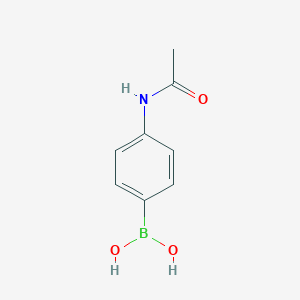

![N-[4-(4-Hydroxyanilino)phenyl]acetamide](/img/structure/B41510.png)

![(1R,2S,3R,4R,6S,7S)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B41516.png)

![[(3S)-1-Azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride](/img/structure/B41530.png)